molecular formula C18H12BrClF3NO2 B15024015 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B15024015
M. Wt: 446.6 g/mol
InChI Key: HYJHWBUVHNPGJK-UHFFFAOYSA-N
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Description

1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.

    Etherification: The brominated indole is then reacted with 4-chlorophenoxyethyl bromide to form the corresponding ether.

The reaction conditions for each step may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-bromo-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
  • 1-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
  • 1-{5-bromo-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Uniqueness

The uniqueness of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H12BrClF3NO2

Molecular Weight

446.6 g/mol

IUPAC Name

1-[5-bromo-1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C18H12BrClF3NO2/c19-11-1-6-16-14(9-11)15(17(25)18(21,22)23)10-24(16)7-8-26-13-4-2-12(20)3-5-13/h1-6,9-10H,7-8H2

InChI Key

HYJHWBUVHNPGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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